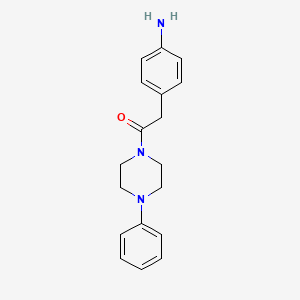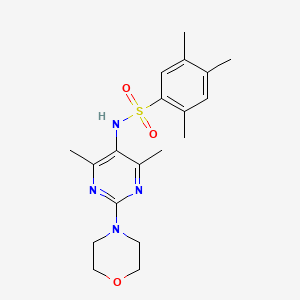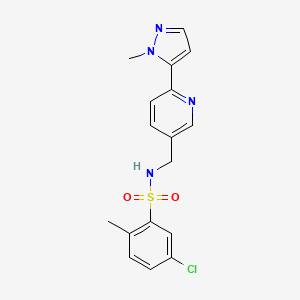
N-(4-acetamidophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetamidophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide, also known as APPTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. APPTA is a thioacetamide derivative that has shown promising results in various studies, making it a subject of interest for researchers worldwide.
Aplicaciones Científicas De Investigación
Anticonvulsant Potential
Research has explored the synthesis of derivatives related to N-(4-acetamidophenyl)-2-[(4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio]acetamide for potential anticonvulsant applications. A study by Severina et al. (2020) synthesized S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as possible anticonvulsants. The compounds showed moderate anticonvulsant activity in a model of pentylenetetrazole-induced seizures in rats, with one compound notably reducing the duration of seizures and lethality in laboratory animals (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).
Antitumor Activity
Compounds structurally related to N-(4-acetamidophenyl)-2-[(4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio]acetamide have been investigated for their antitumor properties. Alqasoumi et al. (2009) reported the synthesis of novel acetamide, pyrrole, and pyrrolopyrimidine derivatives containing a pyrazole moiety, with one compound showing more effectiveness than doxorubicin as a positive control (Alqasoumi, Ghorab, Ismail, Abdel-Gawad, El-Gaby, & Aly, 2009). Additionally, Masaret (2021) highlighted the antitumor potential of new pyrimidine derivatives against various human tumor cell lines, demonstrating significant therapeutic activity (Masaret, 2021).
Antimicrobial and Antifungal Effects
Soni and Patel (2017) synthesized isoniazid clubbed pyrimidine derivatives, evaluating them for antimicrobial and antituberculosis activity. The majority of the compounds exhibited good antibacterial, antifungal, and antituberculosis activity, suggesting potential for future investigation in these areas (Soni & Patel, 2017).
Kinase Inhibitory and Selective Anticancer Drug Development
Zhou et al. (2008) described the discovery of a histone deacetylase inhibitor, highlighting its selectivity for HDACs 1-3 and 11, and its potential as an anticancer drug due to its ability to block cancer cell proliferation and induce apoptosis (Zhou et al., 2008).
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-2-(4-pyrrolidin-1-ylpyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-13(24)20-14-4-6-15(7-5-14)21-17(25)12-26-18-19-9-8-16(22-18)23-10-2-3-11-23/h4-9H,2-3,10-12H2,1H3,(H,20,24)(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXMFCURUJNLCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=N2)N3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-(4-isopropoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2373584.png)

![4-(5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2373590.png)

![N-phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B2373592.png)
![N-(3,5-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2373593.png)

![7-(4-fluorophenyl)-2-methyl-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2373598.png)

![Ethyl 2-[[(Z)-2-cyano-3-phenylprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2373601.png)
![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2373602.png)

![benzyl 2-[9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2373605.png)